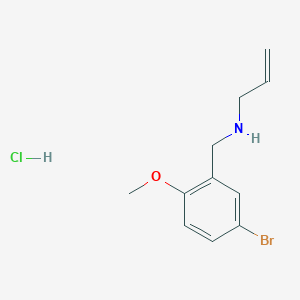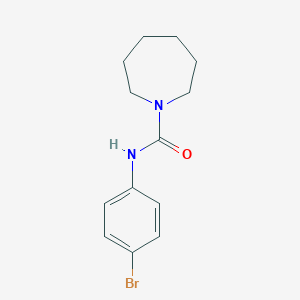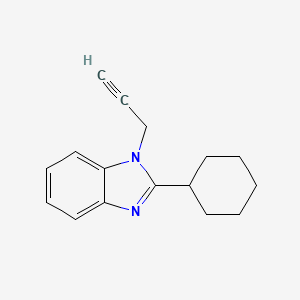![molecular formula C16H23N3O3S B4236658 N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4236658.png)
N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, commonly known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. This compound was first discovered in the early 2000s and has since been extensively studied for its potential use in treating various medical conditions.
Mécanisme D'action
CP-945,598 works by selectively blocking the activity of the CB1 receptor, which is primarily found in the brain and central nervous system. This receptor is involved in various physiological processes, including appetite regulation, pain perception, and addiction.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by CP-945,598 has been shown to reduce food intake and body weight in animal studies, making it a potential treatment for obesity. It has also been studied for its potential use in treating addiction, as the CB1 receptor is involved in the reward pathway of the brain. Additionally, CP-945,598 has been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-945,598 is its selectivity for the CB1 receptor, which reduces the likelihood of off-target effects. However, its efficacy in humans has not yet been fully established. Additionally, the potential for tolerance and dependence with chronic use of CB1 receptor antagonists is a limitation that must be considered.
Orientations Futures
There are several potential future directions for research on CP-945,598. One area of interest is its potential use in treating metabolic disorders such as diabetes and non-alcoholic fatty liver disease. Additionally, it may have applications in treating various psychiatric disorders, including anxiety and depression. Further studies are needed to fully understand the potential of CP-945,598 in these areas.
Applications De Recherche Scientifique
CP-945,598 has been studied for its potential use in treating various medical conditions, including obesity, addiction, and pain management. Its selective antagonism of the CB1 receptor makes it a promising candidate for these applications.
Propriétés
IUPAC Name |
N-[4-(cyclopentylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(19-11-3-4-12-19)17-13-7-9-15(10-8-13)23(21,22)18-14-5-1-2-6-14/h7-10,14,18H,1-6,11-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPBSPXJHHZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4236592.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4236604.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4236607.png)

![3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4236616.png)

![4-{3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4236624.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236629.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4236632.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)
![N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B4236663.png)